![molecular formula C21H21N3O3S2 B2902455 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 893371-20-5](/img/structure/B2902455.png)
2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
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Description
2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide , identified by its CAS number 433328-49-5, exhibits significant biological activity that has garnered attention in recent research. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3S2 with a molecular weight of approximately 339.43 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a naphthalene moiety through a thioether and an acetamide group. The presence of the methoxyethyl side chain contributes to its solubility and bioactivity.
Research indicates that compounds similar to this one often function through the inhibition of bacterial enzymes and pathways critical for survival. Specifically, the thieno[3,2-d]pyrimidine derivatives have shown activity against various bacterial strains by targeting:
- Leucyl-tRNA synthetase : This enzyme is essential for protein synthesis in bacteria. Inhibiting it can lead to bacteriostatic effects.
- DNA gyrase : Another target that can disrupt bacterial DNA replication.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies:
Compound | MIC (µg/mL) | Activity |
---|---|---|
2-((3-(2-methoxyethyl)-4-oxo... | 50 | Effective against Mycobacterium smegmatis |
Ciprofloxacin | 25 | Standard control |
Rifampicin | 10 | Standard control |
These results suggest that the compound is particularly effective against resistant strains of bacteria, making it a candidate for further development as an antibiotic.
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that while the compound exhibits potent antibacterial activity, it also maintains a favorable safety profile with minimal cytotoxic effects on mammalian cell lines at therapeutic concentrations.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in MDPI evaluated various derivatives of thieno[3,2-d]pyrimidine and found that those with flexible side chains significantly enhanced antibacterial potency. The tested compound exhibited MIC values comparable to established antibiotics like ciprofloxacin and rifampicin, highlighting its potential as a new antimicrobial agent .
- Mechanistic Insights : Research utilizing X-ray crystallography provided insights into the binding interactions between the compound and target enzymes. This structural information is crucial for understanding how modifications to the chemical structure could enhance activity or alter specificity .
- Comparative Analysis with Similar Compounds : Comparative studies indicated that the presence of electron-withdrawing groups on the phenyl ring markedly increased antimicrobial potency. The specific arrangement of substituents on the thieno[3,2-d]pyrimidine scaffold plays a pivotal role in determining biological activity .
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-11-10-24-20(26)19-17(9-12-28-19)23-21(24)29-13-18(25)22-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQRIWGXPSLMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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